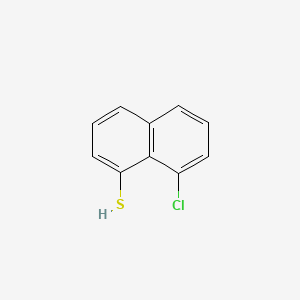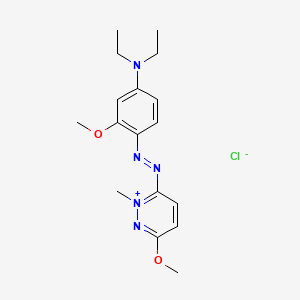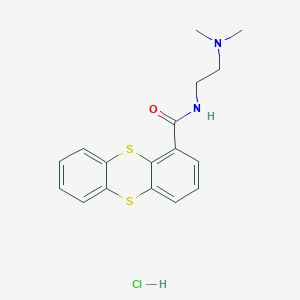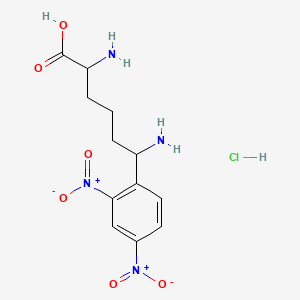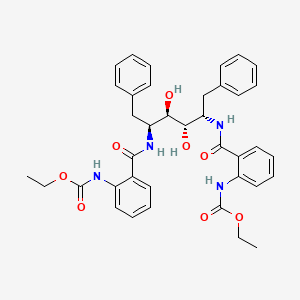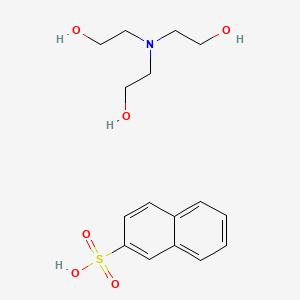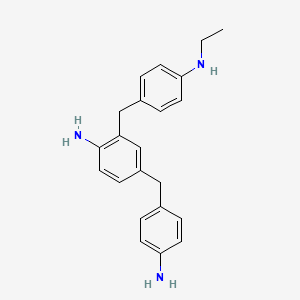
4-((4-Aminophenyl)methyl)-2-((4-(ethylamino)phenyl)methyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((4-Aminophenyl)methyl)-2-((4-(ethylamino)phenyl)methyl)aniline is an organic compound that belongs to the class of aromatic amines This compound is characterized by the presence of two aminophenyl groups, each substituted with a methyl group, and one of these groups further substituted with an ethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Aminophenyl)methyl)-2-((4-(ethylamino)phenyl)methyl)aniline typically involves multi-step organic reactions. One common approach is the reductive amination of 4-nitrobenzyl chloride with 4-aminobenzylamine, followed by the introduction of the ethylamino group through a nucleophilic substitution reaction. The reaction conditions often include the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization would be common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-((4-Aminophenyl)methyl)-2-((4-(ethylamino)phenyl)methyl)aniline can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like potassium permanganate or nitric acid.
Reduction: The nitro groups can be reduced back to amino groups using reducing agents like iron powder and hydrochloric acid.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Iron powder in the presence of hydrochloric acid or catalytic hydrogenation using palladium on carbon.
Substitution: Nitration using a mixture of concentrated sulfuric acid and nitric acid; sulfonation using concentrated sulfuric acid; halogenation using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of the original amine.
Substitution: Formation of substituted aromatic compounds with nitro, sulfonyl, or halogen groups.
Scientific Research Applications
4-((4-Aminophenyl)methyl)-2-((4-(ethylamino)phenyl)methyl)aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-((4-Aminophenyl)methyl)-2-((4-(ethylamino)phenyl)methyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic amine groups can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting or modulating their activity. The ethylamino group may enhance the compound’s binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
4-((4-Aminophenyl)methyl)aniline: Lacks the ethylamino group, making it less versatile in certain applications.
4-((4-Nitrophenyl)methyl)-2-((4-(ethylamino)phenyl)methyl)aniline: Contains a nitro group instead of an amino group, which can alter its reactivity and applications.
4-((4-Aminophenyl)methyl)-2-((4-(methylamino)phenyl)methyl)aniline: Contains a methylamino group instead of an ethylamino group, affecting its binding properties and interactions.
Uniqueness
4-((4-Aminophenyl)methyl)-2-((4-(ethylamino)phenyl)methyl)aniline is unique due to the presence of both amino and ethylamino groups, which confer specific chemical reactivity and binding properties. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
85423-06-9 |
|---|---|
Molecular Formula |
C22H25N3 |
Molecular Weight |
331.5 g/mol |
IUPAC Name |
4-[(4-aminophenyl)methyl]-2-[[4-(ethylamino)phenyl]methyl]aniline |
InChI |
InChI=1S/C22H25N3/c1-2-25-21-10-5-17(6-11-21)14-19-15-18(7-12-22(19)24)13-16-3-8-20(23)9-4-16/h3-12,15,25H,2,13-14,23-24H2,1H3 |
InChI Key |
ONDLYQCPOPPXNC-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC=C(C=C1)CC2=C(C=CC(=C2)CC3=CC=C(C=C3)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



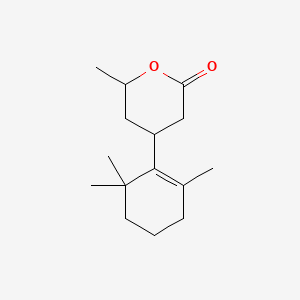
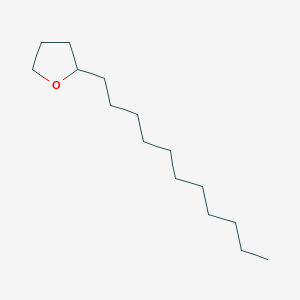
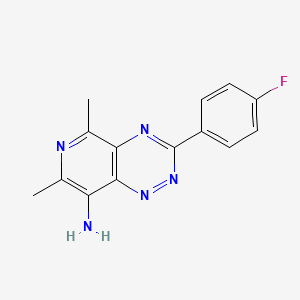
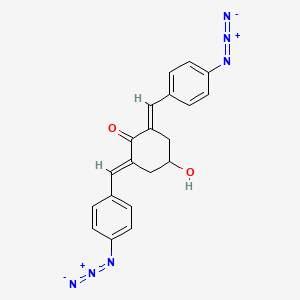
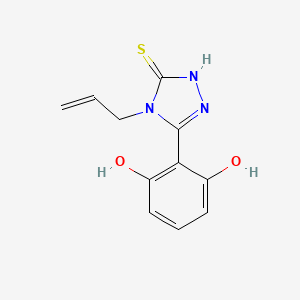
![Diethyl 4,4'-[hexamethylenebis(oxy)]bis[3-bromobenzimidate]](/img/structure/B12688142.png)

